molecular formula C34H33N5O6S B15040860 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040860
M. Wt: 639.7 g/mol
InChI Key: IXLKVLFWLVTVNN-JEPNHJGPSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Condensation with Benzaldehyde Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with a benzaldehyde derivative in the presence of a base to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shares similarities with other triazole-based compounds, such as:
    • 1,2,4-Triazole-3-thione derivatives
    • Benzylidene hydrazides

Uniqueness

  • Structural Complexity : The combination of multiple functional groups in a single molecule makes it unique.
  • Potential Applications : Its diverse applications in medicinal chemistry, material science, and biological research set it apart from other similar compounds.

Properties

Molecular Formula

C34H33N5O6S

Molecular Weight

639.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C34H33N5O6S/c1-41-28-17-24(15-16-27(28)45-21-23-11-7-5-8-12-23)20-35-36-31(40)22-46-34-38-37-33(39(34)26-13-9-6-10-14-26)25-18-29(42-2)32(44-4)30(19-25)43-3/h5-20H,21-22H2,1-4H3,(H,36,40)/b35-20+

InChI Key

IXLKVLFWLVTVNN-JEPNHJGPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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